(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
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Overview
Description
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a chemical compound with the molecular formula C15H30N2O4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. This compound is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group, which are often used to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of the amino group of lysine. One common method is to start with (S)-lysine, which undergoes protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Coupling: Carbodiimides like EDCI or DCC in the presence of HOBt or HOAt.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Formation of substituted amines or esters.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate: The enantiomer of the (S)-isomer.
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate: Contains an additional Fmoc protecting group.
Uniqueness
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is unique due to its specific stereochemistry and the presence of both tert-butyl and Boc protecting groups. This combination makes it particularly useful in peptide synthesis, where protecting groups are essential for selective reactions.
Properties
Molecular Formula |
C15H30N2O4 |
---|---|
Molecular Weight |
302.41 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19) |
InChI Key |
LVUBESNUUMLEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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